molecular formula C6H9N3OS B578672 N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide CAS No. 1365272-30-5

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide

Cat. No. B578672
M. Wt: 171.218
InChI Key: SCKUMUAJSWJVDN-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .


Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Antimicrobial and Antitumor Agents

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide derivatives demonstrate significant pharmacological potential, including antimicrobial and antitumor activities. The integration of the thiazole core with various structural fragments has led to the development of novel agents targeting a wide range of clinical disorders. This versatility, combined with the low cost and ease of synthesis, makes these derivatives valuable in medicinal chemistry for developing treatments for life-threatening ailments. The modifications at N-3 and C-5 positions on the thiazole nucleus are particularly important for enhancing biological activity and understanding the structure-activity relationships (Singh et al., 2022).

AMPK Activation for Metabolic and Cancer Research

The compound AICAr, an AMPK activator, illustrates the intricate balance between AMPK-dependent and independent effects on metabolism, hypoxia, exercise, nucleotide synthesis, and cancer. While primarily used for studying AMPK activity, increasing evidence suggests that AICAr's effects are not solely dependent on AMPK activation, which has implications for research in metabolic regulation and cancer pathogenesis (Visnjic et al., 2021).

Optical Sensors and Biological Applications

Derivatives containing thiazole and other N-heterocycles are commonly used for the synthesis of optical sensors due to their biological relevance. Pyrimidine derivatives, in particular, offer exquisite sensing materials for various applications, including biological and medicinal uses. Their ability to form coordination and hydrogen bonds makes them suitable for sensing probes, indicating the potential for development in sensor technology and therapeutic applications (Jindal & Kaur, 2021).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives has highlighted their potential as alternative antioxidant and anti-inflammatory agents. The in vitro evaluation of these derivatives has shown promising anti-inflammatory and antioxidant activities, indicating that thiazole derivatives can serve as interesting templates for the development of new therapeutic agents targeting inflammation and oxidative stress (Raut et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-7-5(10)4-3-11-6(8-2)9-4/h3H,1-2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKUMUAJSWJVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742888
Record name N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide

CAS RN

1365272-30-5
Record name N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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